Einecs 260-409-7

Beschreibung

Historical Trajectory of Research on the Chemical Compound

Research into 3-(4-fluorobenzoyl)propionic acid, also known as 4-FBPA, has its roots in the broader exploration of fluorinated organic compounds and their potential applications. cymitquimica.comhmdb.ca Early research likely focused on its synthesis and basic characterization. A common synthesis method involves the Friedel-Crafts acylation of fluorobenzene (B45895) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. prepchem.com

A significant milestone in the research trajectory of this compound was its identification as a metabolite of the antipsychotic drug haloperidol (B65202). lipomed-shop.comscbt.com This discovery shifted the research focus towards its biochemical and pharmacological properties, particularly its role as a dopamine (B1211576) D2 receptor blocker. lipomed-shop.com Consequently, it became an important reference material in forensic and toxicological analysis for monitoring haloperidol metabolism. lipomed-shop.com

In recent decades, research has expanded to explore its utility as a versatile building block in organic synthesis. chemimpex.com The presence of the fluorobenzoyl group enhances its reactivity, making it a valuable intermediate in the development of more complex molecules, including novel pharmaceutical agents and specialty chemicals. cymitquimica.comchemimpex.com

Current Scientific Significance and Research Gaps Pertaining to the Chemical Compound

The current scientific significance of 3-(4-fluorobenzoyl)propionic acid is multifaceted. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. chemimpex.com Its structure allows for modifications that can enhance the efficacy of new drug candidates. chemimpex.com Furthermore, it is utilized in materials science for the development of polymeric materials with improved thermal stability and mechanical properties. chemimpex.com In biochemical research, it functions as a reagent in assays for studying enzyme activity and metabolic pathways. chemimpex.com

Despite its utility, several research gaps remain. While its role as a haloperidol metabolite is established, the full extent of its long-term metabolic fate and potential biological activities are not completely understood. hmdb.cascbt.com Further investigation is needed to explore its potential applications in other areas of medicinal chemistry beyond its current uses. The development of more efficient and environmentally friendly synthesis methods also presents an ongoing research challenge. Moreover, while it is used in the development of new materials, a deeper understanding of the structure-property relationships of polymers derived from this compound could open up new applications. chemimpex.com

Methodological Framework and Scope of the Academic Outline

The methodological framework for studying 3-(4-fluorobenzoyl)propionic acid involves a combination of synthetic organic chemistry, analytical chemistry, and biochemical analysis. Synthesis studies focus on optimizing reaction conditions to improve yield and purity. prepchem.com Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are crucial for its identification and quantification in various matrices. lipomed-shop.com Biochemical studies often involve in vitro assays to determine its interaction with biological targets like enzymes and receptors. chemimpex.com

The scope of this academic outline is to provide a focused overview of the scientific context of 3-(4-fluorobenzoyl)propionic acid. It will detail its historical development, highlight its current areas of scientific importance, and identify existing gaps in the research. This outline will strictly adhere to the scientific properties and applications of the compound, excluding any information on dosage, administration, or safety profiles.

Interactive Data Tables

Below are interactive tables summarizing key data for the chemical compounds discussed in this article.

Table 1: Properties of 3-(4-fluorobenzoyl)propionic acid

| Property | Value |

|---|---|

| Molecular Formula | C10H9FO3 |

| Molecular Weight | 196.18 g/mol |

| CAS Number | 366-77-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 101.0 to 104.0 °C |

| Purity | >97.0% (GC) |

| Solubility | Insoluble in water |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comlipomed-shop.comtcichemicals.com

Table 2: Synthesis of 3-(4-fluorobenzoyl)propionic acid

| Reactants | Reagents | Conditions | Product |

|---|

This table summarizes a common laboratory synthesis method. prepchem.com

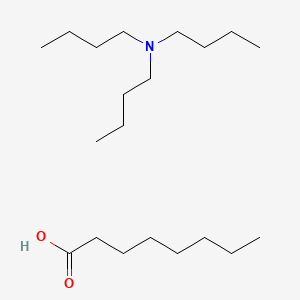

Eigenschaften

CAS-Nummer |

56863-01-5 |

|---|---|

Molekularformel |

C20H43NO2 |

Molekulargewicht |

329.6 g/mol |

IUPAC-Name |

N,N-dibutylbutan-1-amine;octanoic acid |

InChI |

InChI=1S/C12H27N.C8H16O2/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-2-3-4-5-6-7-8(9)10/h4-12H2,1-3H3;2-7H2,1H3,(H,9,10) |

InChI-Schlüssel |

FENTZGYTGCWDPS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)O.CCCCN(CCCC)CCCC |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Structural Modifications of the Chemical Compound

Established Synthetic Methodologies for the Chemical Compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole, is well-documented in chemical literature. A common and established method involves the cyclization of diacylhydrazine intermediates. researchgate.net This typically occurs in the presence of a dehydrating agent or an acidic catalyst. researchgate.net

One of the most prevalent synthetic routes is the reaction of an aromatic carboxylic acid with a hydrazide derivative. nih.gov Specifically for 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole, this would involve the reaction of a benzoic acid derivative with isonicotinic hydrazide (isoniazid), or a phenyl-containing hydrazide with a pyridinecarboxylic acid. nih.govptfarm.pl

The reaction is often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃), which promotes the cyclodehydration of the intermediate diacylhydrazine. nih.govmdpi.com Other reagents that can be used for this cyclization step include thionyl chloride (SOCl₂), p-toluenesulfonyl chloride (TsCl), and phosphorus pentoxide (P₂O₅). researchgate.netmdpi.com

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazoleAromatic Carboxylic Acid + Hydrazide Derivative → Diacylhydrazine Intermediate → 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole

(in the presence of a dehydrating agent like POCl₃) nih.gov

Detailed Reaction Mechanisms and Mechanistic Studies

The synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides in the presence of a dehydrating agent like phosphorus oxychloride proceeds through a well-understood mechanism. The process begins with the formation of a diacylhydrazine intermediate from the reaction of the carboxylic acid and the hydrazide. researchgate.net

The subsequent steps, facilitated by the dehydrating agent, involve:

Activation of the carbonyl group: The dehydrating agent activates one of the carbonyl groups of the diacylhydrazine, making it more susceptible to nucleophilic attack.

Intramolecular cyclization: The lone pair of electrons on the other nitrogen atom attacks the activated carbonyl carbon, leading to the formation of a five-membered ring intermediate.

Dehydration: The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable aromatic 1,3,4-oxadiazole (B1194373) ring.

Mechanistic studies have also explored other pathways, such as the formal [3+2] cycloaddition of oxazoles with nitrosobenzene (B162901) derivatives to form 2,5-dihydro-1,2,4-oxadiazoles, which highlights the diverse reactivity of related heterocyclic systems. oup.com

Catalytic Approaches in Chemical Compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of 1,3,4-oxadiazole synthesis. Both acid and metal catalysts have been employed.

Acid Catalysis: Acidic catalysts such as silica-supported dichlorophosphate (B8581778) and silica (B1680970) sulfuric acid have been utilized for the cyclization of diacylhydrazines. researchgate.net These solid-supported catalysts offer advantages in terms of ease of separation and reusability.

Metal Catalysis: Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A notable example is the copper-catalyzed dual oxidation of arylacetic acids and hydrazides. acs.org This protocol involves the oxidative decarboxylation of arylacetic acids followed by the oxidative functionalization of the imine C-H bond, using oxygen as the terminal oxidant. acs.org This method avoids the need for expensive ligands and provides good yields of the desired products. acs.org

Photoredox catalysis using hypervalent (III) iodine as a catalyst has also been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from α-oxocarboxylic acids via a decarboxylative cyclization. acs.org

Innovative Synthetic Strategies and Method Development

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 1,3,4-oxadiazole derivatives.

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,3,4-oxadiazoles to minimize waste and the use of hazardous reagents. Microwave-assisted synthesis has gained significant attention as a green chemistry approach. wjarr.com Microwave irradiation can dramatically reduce reaction times, improve yields, and in some cases, allow for solvent-free reactions. wjarr.comresearchgate.net

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by reacting aromatic acids and hydrazine (B178648) hydrochloride with orthophosphoric acid and phosphorus pentoxide under microwave irradiation. wjarr.com Another green method involves the reaction of hydrazides with aromatic aldehydes in ethanol (B145695) using sodium bisulfite as a catalyst under microwave irradiation, which significantly shortens the reaction time compared to conventional heating. researchgate.net

Grinding techniques, which are solvent-free, have also been reported for the synthesis of 1,3,4-oxadiazoles through oxidative cyclization. researchgate.net

Exploration of Biocatalytic Pathways

While the search results did not provide specific examples of biocatalytic pathways for the synthesis of 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole, the use of enzymes in organic synthesis is a growing field. Biocatalysis offers the potential for highly selective and environmentally friendly synthetic routes. For example, immobilized enzymes like Novozym 435 (Candida antarctica lipase (B570770) B) are widely used in various organic transformations and could potentially be explored for steps in the synthesis of oxadiazole precursors. researchgate.net

Design and Synthesis of Chemical Compound Derivatives and Analogues

The 1,3,4-oxadiazole scaffold is a versatile platform for the design and synthesis of a wide array of derivatives and analogues with diverse properties. jchemrev.com Modifications are typically made at the 2 and 5 positions of the oxadiazole ring.

For 2-phenyl-5-(4-pyridyl)-1,3,4-oxadiazole, derivatives can be synthesized by introducing various substituents on the phenyl and pyridyl rings. For example, a series of 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole derivatives has been synthesized and evaluated for their biological activities. nih.gov The synthesis of these derivatives generally follows the established cyclization methods, starting from appropriately substituted carboxylic acids or hydrazides. nih.govmdpi.com

Another approach to creating derivatives is through post-synthesis modification of the parent compound. For instance, ethynyl (B1212043) π-extended derivatives have been synthesized by reacting a pre-functionalized oxadiazole with heteroaryl iodides under Sonogashira cross-coupling conditions. rsc.org

The synthesis of novel azo compounds containing the 5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole core has also been reported, where the synthesis involves diazotization of a 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline followed by coupling with activated aromatic compounds. mdpi.com

The following table summarizes some of the synthesized derivatives of the 1,3,4-oxadiazole core structure.

| Derivative Structure | Synthetic Method | Starting Materials | Reference |

| 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | Refluxing in POCl₃ | 2-(Phenylsulfanylmethyl)benzoic acid and isonicotinic hydrazide | nih.gov, mdpi.com |

| 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole derivatives | Sonogashira cross-coupling | 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole and heteroaryl iodides | rsc.org |

| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Diazotization and coupling | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines and activated aromatics | mdpi.com |

| 2-(Substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazoles | Reaction with isothiocyanates followed by cyclization | Isoniazid and substituted isothiocyanates | ptfarm.pl |

Environmental Dynamics and Transformation of the Chemical Compound

Environmental Release and Dispersal Pathways

The introduction of Flumetralin into the environment is primarily linked to its application in agriculture as a plant growth regulator.

Flumetralin, identified by EINECS number 260-409-7, is a selective herbicide used to control the growth of suckers on tobacco plants. Its environmental release is predominantly associated with its application in agricultural settings. The primary sources of introduction into the environment include:

Manufacturing Processes: While specific data on emissions from manufacturing facilities is limited, the potential for release exists through wastewater discharges, air emissions, and waste disposal.

Agricultural Use: The application of Flumetralin to tobacco crops is the most significant source of its release. This occurs through spray drift during application, as well as subsequent runoff and leaching from treated fields.

Disposal: Improper disposal of unused product or empty containers can lead to localized environmental contamination.

Once released, Flumetralin is subject to various transport processes that determine its distribution in the environment. The compound's physical and chemical properties, such as its low water solubility and high soil adsorption coefficient, play a crucial role in its mobility.

Specific atmospheric transport models for Flumetralin are not extensively detailed in publicly available literature. However, like other pesticides applied via spraying, there is a potential for atmospheric transport through spray drift. The extent of this transport depends on factors such as droplet size, wind speed, and application method. Volatilization from soil and plant surfaces can also contribute to its presence in the atmosphere, though its low vapor pressure suggests this may be a minor pathway.

Flumetralin can enter aquatic systems through surface runoff and leaching from agricultural fields. Due to its low water solubility, it has a strong tendency to partition from the water column to sediment and suspended particles. This is reflected in its high organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates a high affinity for organic matter in sediment.

| Environmental Compartment | Mobility and Partitioning Characteristics |

| Water Column | Low mobility due to low water solubility. |

| Sediment | High partitioning to sediment due to high Koc value. |

This table provides a qualitative overview of Flumetralin's behavior in aquatic environments.

Research has shown that dinitroaniline herbicides, the class to which Flumetralin belongs, are generally immobile in aquatic systems and tend to accumulate in sediment.

Flumetralin is characterized by strong adsorption to soil particles, which significantly limits its mobility. The high Koc value indicates that it binds tightly to organic matter in the soil, reducing the potential for leaching into groundwater. However, despite its general immobility, some studies suggest a potential for leaching under certain conditions.

| Soil Parameter | Influence on Flumetralin Dynamics |

| Organic Matter Content | High organic matter content increases adsorption and reduces leaching. |

| Clay Content | Higher clay content can increase adsorption. |

| Soil pH | The effect of pH on the adsorption of dinitroaniline herbicides can vary. |

This interactive table summarizes the key soil factors influencing Flumetralin's movement.

Transport Phenomena in Environmental Compartments (Atmosphere, Hydrosphere, Pedosphere)

Abiotic and Biotic Degradation Mechanisms

Flumetralin is subject to both abiotic (non-biological) and biotic (biological) degradation processes in the environment, which transform it into other chemical species.

Abiotic degradation of Flumetralin is a significant pathway for its transformation in the environment, with photolysis playing a key role. The compound is stable to hydrolysis.

In aquatic environments, photolysis (degradation by sunlight) is a primary degradation route. The dinitroaniline structure is susceptible to photochemical reactions, leading to the breakdown of the parent molecule.

Biotic degradation of Flumetralin occurs through the metabolic activity of microorganisms in soil and sediment. As a dinitroaniline herbicide, its degradation is expected to be carried out by a variety of soil bacteria and fungi. These microorganisms can use the herbicide as a source of carbon and nitrogen, breaking it down into simpler, less toxic compounds. The rate of biotic degradation is influenced by soil conditions such as temperature, moisture, pH, and the composition of the microbial community.

| Degradation Mechanism | Environmental Compartment | Key Factors |

| Abiotic | ||

| Photolysis | Water, Soil Surface | Sunlight intensity |

| Hydrolysis | Water | Generally stable |

| Biotic | ||

| Microbial Degradation | Soil, Sediment | Microbial population, soil moisture, temperature, pH |

This table outlines the primary degradation pathways for Flumetralin in the environment.

Photolytic and Hydrolytic Transformation Pathways

Photolytic Transformation: In the atmosphere, the transformation of Di-n-octyl phthalate (B1215562) is primarily driven by photo-oxidation. canada.ca The compound is not considered persistent in the air due to its reaction with photochemically produced hydroxyl radicals. canada.ca This rapid removal from the atmosphere suggests that long-range atmospheric transport is limited. canada.ca In aquatic environments, direct photolysis is not considered a primary degradation pathway.

Hydrolytic Transformation: Di-n-octyl phthalate can undergo hydrolysis, a chemical process where a water molecule cleaves the ester bonds. This process is typically slow under neutral environmental conditions. The estimated hydrolysis half-life at a pH of 7 and a temperature of 25°C is 107 years. chemicalbook.com Under alkaline conditions, the rate of hydrolysis increases, initially breaking down DnOP into mono-n-octyl phthalate and 1-octanol (B28484). chemicalbook.com The monoester can then undergo further hydrolysis to yield phthalic acid and another molecule of 1-octanol. chemicalbook.com

| pH | Temperature (°C) | Estimated Half-Life |

|---|---|---|

| 7 | 25 | 107 years chemicalbook.com |

| 8 | Not Specified | 280 days nih.gov |

Oxidative and Reductive Degradation Processes

Oxidative Degradation: The primary oxidative process for DnOP in the environment is its reaction with hydroxyl radicals in the atmosphere, as mentioned previously. canada.ca In aquatic systems, while direct oxidation can occur, it is generally a slower process compared to biodegradation.

Reductive Degradation: Under anaerobic conditions, such as those found in deep sediments, the degradation of Di-n-octyl phthalate is significantly slower. canada.ca The persistence of DnOP may increase in these oxygen-depleted environments, where reductive degradation pathways would be the primary mechanism of transformation. canada.ca However, specific data on the rates and products of reductive degradation are limited.

Microbial and Enzymatic Biotransformation Studies

Microbial degradation is considered the principal pathway for the removal of Di-n-octyl phthalate from contaminated environments. researchgate.net Numerous studies have isolated and characterized microorganisms capable of utilizing DnOP as a source of carbon and energy. researchgate.net For instance, the bacterium Gordonia sp. strain Dop5, isolated from municipal waste-contaminated soil, has demonstrated the ability to completely degrade 750 mg/L of DnOP within 40 hours. researchgate.net Similarly, a halotolerant bacterial consortium has shown high removal efficiency, degrading up to 96.33% of a high concentration (2000 mg/L) of DnOP. universityofgalway.ieresearchgate.net

The general pathway of microbial degradation begins with the hydrolysis of the diester to mono-n-octyl phthalate and 1-octanol. researchgate.net The monoester is further hydrolyzed to phthalic acid. researchgate.net Phthalic acid is then metabolized, often via protocatechuic acid, which enters central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.net The liberated 1-octanol is typically oxidized to 1-octanoic acid and subsequently degraded through β-oxidation. researchgate.net

While the outline specifies deacetylation, the enzymatic breakdown of phthalate esters like Di-n-octyl phthalate does not involve deacetylation. The correct mechanism is the hydrolytic cleavage of the ester bonds, a process known as de-esterification. researchgate.netnih.gov This reaction is catalyzed by enzymes that break the bond between the carbonyl carbon of the phthalic acid moiety and the oxygen of the octanol (B41247) side chain, with the addition of a water molecule. This process occurs in two successive steps, first converting the diester to a monoester and then the monoester to phthalic acid. researchgate.net

The enzymatic hydrolysis of Di-n-octyl phthalate is primarily carried out by hydrolases, specifically a subclass known as esterases. researchgate.netresearchgate.net Studies on Gordonia sp. have identified two inducible esterases involved in the degradation cascade: di-n-octyl phthalate hydrolase, which catalyzes the first hydrolysis step, and mono-n-octyl phthalate hydrolase, which acts on the resulting monoester. researchgate.net

Other types of esterases have also been shown to be active against phthalates. For example, cholesterol esterases from porcine and bovine pancreas can hydrolyze a variety of structurally diverse phthalate acid esters (PAEs) to their corresponding monoesters. researchgate.net Carboxylesterases are another important class of enzymes involved in the metabolism of phthalates. nih.gov These enzymes facilitate the hydrolysis of the ester linkage, producing phthalate monoesters and the corresponding alcohol. researchgate.net

| Enzyme Class | Specific Enzyme | Role in Degradation Pathway | Source Organism Example |

|---|---|---|---|

| Hydrolase / Esterase | di-n-octyl phthalate hydrolase | DnOP → Mono-n-octyl phthalate + 1-octanol | Gordonia sp. researchgate.net |

| Hydrolase / Esterase | mono-n-octyl phthalate hydrolase | Mono-n-octyl phthalate → Phthalic acid + 1-octanol | Gordonia sp. researchgate.net |

| Cholesterol Esterase | Pancreatic CEase | Hydrolyzes various PAEs to monoesters | Porcine/Bovine Pancreas researchgate.net |

| Carboxylesterase | CES1 / CES2 | Hydrolyzes PAEs | Human nih.gov |

The structural properties of phthalate esters significantly influence their susceptibility to enzymatic degradation.

Chain Length: The length of the alkyl side chains is a critical factor. PAEs with long alkyl chains, such as DnOP, are generally more recalcitrant to enzymatic hydrolysis compared to those with short alkyl chains. researchgate.netresearchgate.net The long ester side chains can create steric hindrance, which impedes the access of hydrolytic enzymes to the ester bonds. researchgate.net

Bulkiness: The bulkiness of the alkyl groups can also affect the rate of hydrolysis. researchgate.net More complex or branched chains can further reduce the efficiency of enzymatic breakdown.

Physicochemical Properties: Properties correlated with structure, such as the octanol-water partition coefficient (log Kow), have been shown to be significantly correlated with enzymatic reaction rates and half-lives. researchgate.net Higher hydrophobicity associated with longer chains can reduce the bioavailability of the compound to microbial enzymes in aqueous systems.

Environmental Persistence and Degradation Product Identification

Di-n-octyl phthalate is not considered persistent in air or surface water due to relatively rapid photo-oxidation and biodegradation, respectively. canada.ca A degradation half-life of 5 days has been reported for DnOP in the water column of a laboratory model ecosystem. canada.ca However, it may persist and accumulate in anaerobic sediments. canada.ca

The biodegradation of DnOP leads to the formation of several intermediate and final products. Consistent identification of these products across various studies allows for a clear depiction of the degradation pathway.

The primary degradation products identified are:

Mono-n-octyl phthalate (MnOP): The initial product of hydrolysis. canada.caresearchgate.net

Phthalic acid (PA): The product of the second hydrolysis step. canada.caresearchgate.net

1-Octanol: Released during both hydrolysis steps. researchgate.net

Protocatechuic acid: A downstream metabolite of phthalic acid before ring cleavage. researchgate.net

| Product Name | Abbreviation | Position in Pathway |

|---|---|---|

| Mono-n-octyl phthalate | MnOP | Initial Intermediate canada.caresearchgate.net |

| 1-Octanol | - | Side-chain product researchgate.net |

| Phthalic acid | PA | Central Intermediate canada.caresearchgate.net |

| Protocatechuic acid | - | Downstream Metabolite researchgate.net |

| 1-Octanoic acid | - | Oxidation product of 1-octanol researchgate.net |

Ultimately, these intermediates are funneled into central metabolic pathways, leading to their complete mineralization to carbon dioxide and water under aerobic conditions. researchgate.net

Half-Life Determination Methodologies in Environmental Matrices

The half-life of a chemical is a critical measure of its persistence in different environmental compartments such as water, soil, and air. Standardized methodologies, often outlined by organizations like the Organisation for Economic Co-operation and Development (OECD), are employed to ensure data reliability and comparability.

Specific experimental half-life data for N,N'-dicyclohexyl-4-morpholinecarboxamidine in various environmental matrices have not been identified in the reviewed literature. The determination of its half-life would involve the following standard testing protocols:

Hydrolysis: OECD Guideline 111, "Hydrolysis as a Function of pH," is the standard method to assess the abiotic degradation of a chemical in aqueous environments. The test involves incubating the substance in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) in the dark to measure the rate of degradation independent of microbial action.

Photodegradation: The potential for degradation by sunlight is assessed through methods like OECD Guideline 316, "Phototransformation of Chemicals in Water – Direct and Indirect Photolysis." This involves exposing an aqueous solution of the compound to artificial light that simulates natural sunlight to measure its rate of breakdown.

Biodegradation: The susceptibility of a compound to microbial degradation is a key factor in its environmental persistence. A range of OECD guidelines exists to test for biodegradability in different matrices:

Ready Biodegradability (OECD 301 series): These tests assess the likelihood of rapid and complete biodegradation in an aerobic aqueous environment.

Inherent Biodegradability (OECD 302 series): These methods evaluate if a chemical has the potential to be biodegraded by a non-acclimatized microbial population.

Simulation Tests: More complex tests, such as OECD 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems") and OECD 309 ("Aerobic Mineralisation in Surface Water"), are designed to simulate degradation under more environmentally realistic conditions.

The results from these tests would be used to calculate the half-life (DT50) of the compound in each specific matrix and condition, as summarized in the table below.

Table 1: Methodologies for Environmental Half-Life Determination

| Degradation Process | Standard Guideline (Example) | Environmental Matrix | Measured Endpoint |

|---|---|---|---|

| Hydrolysis | OECD 111 | Water | Rate of abiotic degradation at various pH levels |

| Photodegradation | OECD 316 | Water | Rate of degradation under simulated sunlight |

| Aerobic Biodegradation | OECD 301, 309 | Water, Soil, Sediment | Rate of microbial degradation to CO2 or loss of parent compound |

| Anaerobic Biodegradation | OECD 308, 311 | Sediment, Sludge | Rate of microbial degradation in the absence of oxygen |

Characterization of Degradation Products and Metabolites

When a chemical compound degrades, it transforms into other substances known as degradation products or metabolites. These new compounds may have different properties and environmental effects than the parent compound. nih.gov Therefore, identifying them is a crucial part of a comprehensive environmental assessment.

No specific studies identifying the degradation products or metabolites of N,N'-dicyclohexyl-4-morpholinecarboxamidine were found. The characterization process typically involves:

Conducting Degradation Studies: The compound is subjected to the degradation tests described in the previous section (hydrolysis, photolysis, biodegradation).

Sample Analysis: At various time points during the study, samples are collected from the test systems.

Identification of Transformation Products: Advanced analytical techniques, primarily chromatography coupled with mass spectrometry (e.g., LC-MS/MS, GC-MS), are used to separate, identify, and quantify the parent compound and any major transformation products.

While the parent compound, morpholine (B109124), is known to be biodegradable by certain microorganisms like Mycobacterium strains, this process can lead to intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) before eventual mineralization. chemscene.com However, the presence of the two bulky, non-polar cyclohexyl groups on N,N'-dicyclohexyl-4-morpholinecarboxamidine would significantly alter the molecule's structure and electronic properties. It cannot be assumed that it would follow a similar degradation pathway to morpholine. The cleavage of the morpholine ring itself might be sterically hindered, and degradation could potentially initiate on the cyclohexyl rings instead.

Bioconcentration and Bioaccumulation Potential in Ecological Systems

Bioconcentration and bioaccumulation describe the processes by which a chemical substance is absorbed by an organism and accumulates to a concentration higher than that in the surrounding environment.

Principles of Bioaccumulation and Biomagnification Assessment

Bioconcentration refers to the uptake of a chemical from the surrounding water through an organism's gills or epithelial tissues.

Bioaccumulation is a broader term that includes uptake from all sources, including water, food, and sediment.

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. researchgate.net

The potential for a chemical to bioaccumulate is a key consideration in environmental risk assessment. Substances that are persistent, bioaccumulative, and toxic (PBT) are of particular concern. A primary indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as Log Kow or LogP. This value measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. A higher LogP value generally indicates a greater potential for bioaccumulation.

For N,N'-dicyclohexyl-4-morpholinecarboxamidine, a predicted LogP value of approximately 2.93 has been reported. This value suggests a moderate potential for the substance to partition into fatty tissues and bioaccumulate.

Methodologies for Assessing Bioconcentration Factors (BCF)

The Bioconcentration Factor (BCF) is a quantitative measure of a chemical's potential to bioconcentrate in aquatic organisms, particularly fish. It is the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at steady state.

No experimental BCF value for N,N'-dicyclohexyl-4-morpholinecarboxamidine is available. The standard methodology for determining the BCF is detailed in OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . researchgate.netnih.gov

The key phases of this methodology include:

Uptake Phase: A group of fish is exposed to the test substance at a constant concentration in the water. The concentration of the substance is measured in the fish tissue at regular intervals until a steady state is reached (where uptake and elimination rates are equal).

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of the substance in the fish is monitored over time to determine the rate of elimination (depuration rate constant).

The BCF can be calculated in two ways:

As the ratio of the concentration in the fish and water at steady state.

As the ratio of the uptake rate constant to the elimination (depuration) rate constant, which is known as the kinetic BCF. nih.gov

Regulatory frameworks often use BCF values to classify the bioaccumulation potential of a substance. For instance, under UK REACH, a substance with a BCF greater than 2000 is considered bioaccumulative (B), and a BCF greater than 5000 is considered very bioaccumulative (vB).

Mechanistic Ecotoxicology of the Chemical Compound Excluding Direct Adverse Effects/risk Assessment Outcomes

Fundamental Concepts in Ecotoxicological Response

The ecotoxicological response to a xenobiotic compound like Cyprodinil is a complex process dictated by the organism's ability to recognize, metabolize, and eliminate the foreign substance. The interaction of a chemical with an organism initiates a cascade of events, starting from the molecular level and potentially propagating to higher levels of biological organization. Key mechanisms involved in the ecotoxicological response include the activation of specific signaling pathways and the induction of metabolic enzymes designed to detoxify and facilitate the excretion of the xenobiotic.

Endocrine disrupting chemicals, for instance, can exert their effects by mimicking or antagonizing natural hormones, thereby interfering with the normal functioning of the endocrine system. beyondpesticides.org These chemicals can bind to hormone receptors, alter hormone synthesis and metabolism, and disrupt regulatory feedback loops. beyondpesticides.orgnih.gov The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is a key player in mediating cellular responses to a variety of environmental contaminants. nih.govmdpi.com Upon activation by a ligand, the AhR translocates to the nucleus and, in partnership with the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT), binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes. plos.org Many of these target genes encode for enzymes involved in the metabolism of xenobiotics, such as cytochrome P450s. nih.gov

Organismal and Sub-Organismal Interactions with the Chemical Compound

Organisms have evolved sophisticated mechanisms to counteract the potential toxicity of xenobiotics like Cyprodinil. These adaptations can involve detoxification pathways, modifications in biotransformation and excretion, and alterations in the susceptibility of target sites. In the context of fungicides, resistance development in target fungal populations is a significant adaptive response. apsnet.org

Detoxification is a critical physiological defense mechanism that involves enzymatic processes to transform lipophilic xenobiotics into more water-soluble and readily excretable metabolites. frontiersin.org This process is typically divided into Phase I and Phase II reactions. nih.gov

Phase I reactions, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups on the xenobiotic molecule. nih.gov In the case of Cyprodinil, microbial transformation studies have demonstrated that a variety of microbial species can metabolize the compound. acs.org A common Phase I reaction observed is hydroxylation, with ten out of twelve screened microbial cultures producing a monohydroxylated metabolite of Cyprodinil. acs.org Dihydroxylated metabolites have also been detected in some cultures. acs.org

Phase II reactions involve the conjugation of the modified xenobiotic with endogenous molecules, further increasing their water solubility. nih.gov O-glycosylation is a predominant metabolic mode of detoxification for some pesticides. researchgate.net For Cyprodinil, a Phase II reaction has been observed in the form of conjugation with endogenous glucose for a hydroxylated metabolite. researchgate.net The filamentous fungus Beauveria bassiana has been shown to produce a methoxylated glycoside of the monohydroxylated metabolite of Cyprodinil. acs.org In strawberries, the metabolism of Cyprodinil involves an initial hydroxylation on the alkyl groups (Phase I), followed by conjugation with glucose (Phase II). researchgate.net

In some organisms, exposure to Cyprodinil can induce an increase in the levels of glutathione (B108866) (GSH), a key antioxidant involved in detoxification, and the activity of oxidative stress enzymes. mdpi.com

The biotransformation of Cyprodinil through hydroxylation and subsequent glycosylation is a key modification that facilitates its excretion. acs.orgresearchgate.net The addition of hydroxyl and glucose moieties increases the polarity of the parent compound, making it more water-soluble and thus easier to eliminate from the organism.

In fungi, a significant resistance mechanism involves the increased efflux of fungicides from the cell, which is a modification of the excretion process. nih.gov This is often mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. nih.gov The overexpression of these transporter proteins can lead to multidrug resistance (MDR), reducing the intracellular concentration of the fungicide and thus its efficacy. nih.govfitosanitariosostenible.com

In target organisms like fungi, alterations in the susceptibility of the molecular target of a fungicide is a primary mechanism of resistance. apsnet.org Cyprodinil's mode of action involves the inhibition of methionine biosynthesis. apsnet.orgmdpi.com

Resistance to anilinopyrimidine fungicides like Cyprodinil can arise from modifications in the target genes. researchgate.net While the primary target of Cyprodinil is not definitively known, mutations in genes involved in methionine biosynthesis are implicated. apsnet.orgresearchgate.net For instance, in the fungal pathogen Botrytis cinerea, the gene Bcpos5 has been associated with resistance to Cyprodinil, with the L412F mutation being frequently observed. nih.gov

The development of resistance can be multifaceted, with some fungal isolates exhibiting both target-site mutations and the overexpression of efflux transporters, leading to higher levels of resistance. nih.gov The combination of a target site alteration in Bcpos5 and the MDR1h mechanism (related to an efflux transporter) in B. cinerea has been shown to result in increased resistance to Cyprodinil compared to isolates with only the target site mutation. nih.gov

Table 1: Mechanisms of Resistance to Cyprodinil in Fungi

| Resistance Mechanism | Description | Involved Genes/Proteins | Organism Example |

|---|---|---|---|

| Target Site Modification | Alterations in the fungicide's molecular target, reducing its binding affinity. | Mutations in the Bcpos5 gene (e.g., L412F). | Botrytis cinerea nih.gov |

| Efflux Pump Overexpression | Increased expression of transporter proteins that actively pump the fungicide out of the fungal cell. | Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. | Botrytis cinerea nih.govfitosanitariosostenible.com |

| Combined Mechanisms | Presence of both target site modifications and overexpression of efflux pumps in the same isolate. | Mutations in Bcpos5 and MDR1h-associated modifications. | Botrytis cinerea nih.gov |

Cyprodinil has been identified as a potential endocrine-disrupting chemical, with research pointing towards its interaction with specific signaling pathways. nih.govnih.gov The primary mechanisms of endocrine disruption by Cyprodinil appear to involve the activation of the aryl hydrocarbon receptor (AhR) and the induction of estrogenic activity. nih.govnih.govnih.gov

Studies have demonstrated that Cyprodinil can act as an activator of the AhR. nih.govresearchgate.net Despite its structural difference from classic AhR ligands like benzo[a]pyrene (B130552) and dioxins, Cyprodinil has been shown to induce the nuclear translocation of the AhR and stimulate the transcriptional activity of aryl hydrocarbon response elements (AHRE). nih.gov This activation leads to the expression of AhR-targeted genes, such as cytochrome P450 1A1 (CYP1A1), in various cell types, including ovarian granulosa cells and hepatoma cells. nih.gov The induction of CYP1A1 by Cyprodinil is dependent on the AhR signaling pathway, as it is blocked by an AhR antagonist and does not occur in AhR-deficient cells. nih.gov

Furthermore, Cyprodinil has been shown to exhibit estrogenic effects. nih.govnih.gov In vitro studies using estrogen-dependent human breast cancer cell lines have revealed that Cyprodinil can increase cell viability and proliferation. nih.gov This suggests that Cyprodinil may interact with the estrogen receptor (ER)-dependent pathway. nih.govendocrine-abstracts.org The estrogenic activity of Cyprodinil has been observed in bioassays where it induced a response mediated by the estrogen receptor α (ERα). nih.gov

The endocrine-disrupting potential of Cyprodinil is further suggested by its ability to induce crosstalk between the AhR and the glucocorticoid receptor, as well as to deregulate the activity of extracellular signal-regulated kinase (ERK), which is involved in ER signaling. nih.govnih.gov

Table 2: Observed Endocrine Disrupting Mechanisms of Cyprodinil

| Mechanism | Description | Key Findings |

|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) Activation | Cyprodinil binds to and activates the AhR, leading to the transcription of target genes. | Induces nuclear translocation of AhR and expression of CYP1A1. nih.gov |

| Estrogenic Activity | Cyprodinil exhibits estrogen-like effects, potentially through interaction with the estrogen receptor pathway. | Increases proliferation of estrogen-dependent breast cancer cells and shows ERα-mediated activity in bioassays. nih.govnih.gov |

| Signal Transduction Crosstalk | Cyprodinil can influence the interaction between different signaling pathways. | Induces crosstalk between the AhR and glucocorticoid receptor and deregulates ERK activity. nih.govnih.gov |

Mechanisms of Endocrine Disruption by the Chemical Compound

Direct Receptor Interactions

Prochloraz (B1679089) has been shown to interact directly with several key cellular receptors, functioning as a ligand that can either block or mimic the action of endogenous hormones and other signaling molecules. researchgate.netnih.gov These interactions are a primary pathway through which it exerts its endocrine-disrupting effects. Research has identified prochloraz as an antagonist of both the androgen receptor (AR) and the estrogen receptor (ER). edlists.orgnih.govresearchgate.net By binding to these receptors, it prevents their natural ligands, such as testosterone (B1683101) and estradiol, from functioning correctly, thereby disrupting normal androgen- and estrogen-mediated signaling pathways.

In addition to its effects on steroid hormone receptors, prochloraz is also an agonist of the aryl hydrocarbon receptor (AhR). researchgate.netnih.govtargetmol.com Activation of the AhR is a mechanism shared by various environmental contaminants and can lead to a cascade of downstream cellular responses.

Table 1: Direct Receptor Interactions of Prochloraz

| Receptor | Nature of Interaction | Primary Consequence |

|---|---|---|

| Androgen Receptor (AR) | Antagonist | Blocks normal androgen signaling wikipedia.orgresearchgate.net |

| Estrogen Receptor (ER) | Antagonist | Blocks normal estrogen signaling edlists.orgwikipedia.org |

| Aryl Hydrocarbon Receptor (AhR) | Agonist | Activates receptor-mediated signaling pathways researchgate.nettargetmol.com |

Indirect Perturbations of Endocrine Homeostasis

Beyond direct receptor binding, prochloraz significantly disrupts endocrine homeostasis by interfering with the synthesis of steroid hormones (steroidogenesis). edlists.orgresearchgate.net This is a critical indirect mechanism of its endocrine-disrupting activity. The primary mode of action for prochloraz as a fungicide is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) synthesis in fungi. edlists.orgresearchgate.net However, this inhibitory action extends to other cytochrome P450 enzymes in vertebrates that are crucial for hormone production. wikipedia.orgresearchgate.net

Key enzymes in the steroidogenic pathway that are inhibited by prochloraz include:

Aromatase (CYP19): This enzyme is responsible for converting androgens (like testosterone) into estrogens (like estradiol). researchgate.netnih.gov Inhibition of aromatase leads to decreased estrogen levels. edlists.org

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme plays a vital role in the production of androgens from progesterone. researchgate.netnih.gov Its inhibition leads to a reduction in testosterone synthesis and a corresponding accumulation of progesterone. edlists.orgnih.gov

This multi-site inhibition of steroidogenesis results in a significant imbalance of crucial sex hormones, which can have profound effects on the development and reproduction of exposed organisms. nih.govnih.gov For example, studies in fish have demonstrated that exposure to prochloraz leads to reduced plasma 17β-estradiol and a compensatory up-regulation of genes coding for CYP19 and CYP17. nih.gov

Cellular and Molecular Pathways of Interaction

At the cellular level, prochloraz can induce toxicity through several molecular pathways, with oxidative stress being a prominent mechanism. nih.govmdpi.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov

Research has shown that prochloraz can induce the formation of ROS in various cell types, leading to a state of oxidative stress even at non-toxic concentrations. nih.govkisti.re.kr This increase in ROS can trigger a cascade of damaging cellular events, including:

Lipid Peroxidation: ROS can attack and damage lipids in cell membranes, compromising membrane integrity and function. researchgate.net

Glutathione (GSH) Depletion: The cell's primary antioxidant defense, glutathione, can be depleted in the process of neutralizing ROS, leaving the cell more vulnerable to further oxidative damage. mdpi.comnih.gov

Mitochondrial Dysfunction: Mitochondria are both a source and a target of ROS. Prochloraz-induced oxidative stress is associated with a drop in mitochondrial membrane potential, which impairs cellular energy production and can initiate apoptosis (programmed cell death). mdpi.comnih.gov

DNA Damage: ROS can directly damage DNA, leading to mutations and potential genotoxic effects. nih.govkisti.re.kr

The induction of oxidative stress represents a significant pathway of prochloraz toxicity that is distinct from its endocrine-disrupting mechanisms. nih.govmdpi.com

Biomarker Discovery and Application in Ecotoxicological Research

Biomarkers are essential tools in ecotoxicology for detecting and quantifying the exposure of organisms to contaminants and the resulting biological effects, often before they are apparent at the population level. researchgate.net

Conceptual Framework and Classification of Biomarkers

In ecotoxicology, biomarkers are generally classified into two main categories:

Biomarkers of Exposure: These indicate that an organism has been exposed to a specific chemical or class of chemicals. They may include the measurement of the chemical itself or its metabolites in tissues, or a specific, characteristic biological response. researchgate.net

Biomarkers of Effect: These demonstrate a biological response to the exposure, indicating that a physiological function has been altered. These can range from molecular changes (e.g., altered gene expression) to physiological or behavioral changes. researchgate.net

An ideal biomarker provides an early warning signal, is sensitive and specific to the stressor, and can be linked to adverse outcomes at higher levels of biological organization (e.g., effects on the whole organism or population). researchgate.net

Development and Validation of Specific Biomarkers

For prochloraz, research has focused on developing biomarkers that reflect its primary mechanisms of action, namely endocrine disruption and oxidative stress.

Several biochemical indicators have been investigated as potential biomarkers for prochloraz exposure and its effects. While some general pesticide biomarkers like esterase inhibition are studied, the most specific indicators for prochloraz relate directly to its known molecular targets.

Enzyme and Gene Expression Changes: Due to its direct impact on steroidogenesis, changes in the activity and expression of key enzymes serve as potent biomarkers. For instance, the up-regulation of cyp17 and cyp19 gene expression in the gonads of fish has been validated as a compensatory response to the chemical-induced inhibition of these enzymes. nih.govnih.gov This molecular response is a specific biomarker of effect.

Hormone and Protein Levels: A decrease in circulating levels of 17β-estradiol and a corresponding reduction in the estrogen-responsive protein vitellogenin in the plasma of female fish are well-established biomarkers of the anti-estrogenic effects of prochloraz. nih.govnih.gov

Oxidative Stress Markers: Indicators of oxidative stress, such as increased lipid peroxidation, altered activities of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase), and depleted glutathione levels, can serve as biomarkers of effect, although they may not be exclusive to prochloraz exposure. researchgate.net

While esterase inhibition is a common biomarker for organophosphate and carbamate (B1207046) pesticides, its specific relevance to the imidazole (B134444) fungicide prochloraz is less defined in ecotoxicological studies. Similarly, metallothionein induction is a well-characterized biomarker for exposure to heavy metals like cadmium and zinc, as these proteins are central to metal homeostasis and detoxification. nih.govnih.gov There is currently limited evidence to support its use as a specific biomarker for exposure to organic compounds like prochloraz.

Table 2: Validated and Potential Biochemical Biomarkers for Prochloraz

| Biomarker | Type | Description |

|---|---|---|

| Upregulation of cyp17 & cyp19 genes | Effect | Compensatory molecular response to enzyme inhibition in the steroid pathway. nih.govnih.gov |

| Decreased Vitellogenin | Effect | Reduction in an estrogen-responsive egg yolk protein, indicating anti-estrogenic activity. nih.gov |

| Altered Steroid Hormone Levels | Effect | Decreased plasma testosterone and estradiol; increased progesterone. nih.gov |

| Oxidative Stress Indicators | Effect | Increased ROS, lipid peroxidation, and altered antioxidant enzyme activity. researchgate.net |

Histopathological Assessments in Model Organisms

Histopathological analysis serves as a crucial tool in ecotoxicology for identifying target organs and understanding the mechanisms of toxicity of chemical compounds. For aromatic amines like 4,4'-methylenedi-o-toluidine, histopathological studies in aquatic model organisms, such as fish, are essential for assessing cellular and tissue damage. While specific studies on 4,4'-methylenedi-o-toluidine are not extensively available in public literature, the general effects of aromatic amines on aquatic life can be extrapolated to understand its potential impact.

Typically, such assessments involve exposing model organisms to the chemical and then examining tissues from key organs like the gills, liver, and kidneys under a microscope. nih.gov Gills are a primary site of interaction with waterborne toxicants, and common histopathological changes include lamellar fusion, hyperplasia, and necrosis, which can impair respiratory and ionoregulatory functions. nih.govresearchgate.net The liver, being the main detoxification organ, often exhibits changes such as hepatocyte vacuolation, necrosis, and inflammation. researchgate.net Kidney tissues may show signs of tubular degeneration and necrosis, indicating impaired excretory function.

These histopathological changes provide a qualitative and semi-quantitative measure of toxicity, linking chemical exposure to adverse biological effects at the tissue and cellular levels.

Integration of Toxicogenomics and Toxicoproteomics for Novel Biomarkers

Toxicogenomics and toxicoproteomics are advanced fields that analyze the expression of genes (transcriptomics) and proteins (proteomics) in an organism in response to toxicant exposure. nih.govnih.gov These "omics" technologies offer a powerful approach to uncover the molecular mechanisms of toxicity and to identify sensitive and specific biomarkers of exposure and effect for chemicals like 4,4'-methylenedi-o-toluidine. nih.govnih.gov

Toxicogenomics can reveal changes in gene expression patterns that occur shortly after exposure, providing early warning signals of toxicity before overt pathological changes are visible. nih.gov For aromatic amines, toxicogenomic studies could identify genes involved in metabolic activation, oxidative stress, DNA repair, and apoptosis as being significantly altered. nih.gov

Toxicoproteomics complements toxicogenomics by examining changes in the protein landscape of a cell or tissue. nih.gov This can provide direct insights into altered biological pathways and cellular functions. For instance, exposure to an aromatic amine could lead to the upregulation of detoxification enzymes or stress-response proteins. The identification of such protein changes can lead to the development of novel biomarkers for monitoring the ecotoxicological impact of these compounds. nih.gov

The integration of these omics data with traditional toxicological endpoints, such as histopathology, can provide a comprehensive understanding of the adverse outcome pathways (AOPs) initiated by exposure to 4,4'-methylenedi-o-toluidine.

Ecotoxicity Testing Methodologies

The assessment of the ecotoxicity of chemical substances relies on a variety of testing methodologies, from standardized bioassays to the development of novel approaches.

Standardized and Novel Bioassay Development

Standardized bioassays are the foundation of ecotoxicity testing, providing a consistent and reproducible framework for evaluating the hazardous properties of chemicals. Organizations like the Organisation for Economic Co-operation and Development (OECD) have established a comprehensive set of guidelines for testing the effects of chemicals on various environmental compartments and organisms. wikipedia.orgoecd.org These include tests for acute and chronic toxicity to fish, aquatic invertebrates (like Daphnia), and algae. oecd.org For a compound like 4,4'-methylenedi-o-toluidine, which is classified as very toxic to aquatic life, these standardized tests are essential for determining key toxicity metrics such as the LC50 (lethal concentration for 50% of the test population) and NOEC (no-observed-effect concentration). nih.govepa.gov

The development of novel bioassays is driven by the need for more rapid, sensitive, and mechanistically informative testing strategies. This includes the use of in vitro methods with fish cell lines and the development of high-throughput screening assays. For aromatic amines, novel bioassays might focus on specific mechanisms of toxicity, such as genotoxicity or endocrine disruption. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) models are also valuable tools for predicting the toxicity of aromatic amines based on their chemical structure, aiding in the prioritization of chemicals for further testing. nih.govnih.gov

Factors Influencing Toxicity

The toxicity of a chemical in the environment is not solely dependent on its intrinsic properties but is also influenced by a range of environmental parameters. For aromatic amines such as 4,4'-methylenedi-o-toluidine, these factors can significantly alter their bioavailability, persistence, and toxic effects. imrpress.com

Key environmental factors include:

Water Solubility: Aromatic amines have relatively high water solubility, which facilitates their dispersal in aquatic environments and potential contamination of groundwater. imrpress.com

pH: The pH of the water can affect the ionization state of aromatic amines, which in turn can influence their uptake and toxicity to aquatic organisms.

Temperature: Temperature can affect the metabolic rate of organisms and the degradation rate of the chemical in the environment.

Organic Matter: The presence of dissolved organic matter can bind to aromatic amines, potentially reducing their bioavailability and toxicity. imrpress.com

The chemical structure of the aromatic amine itself also plays a critical role in its toxicity. The position and nature of substituent groups on the aromatic ring can affect its hydrophobicity and reactivity, leading to variations in toxic potency among different aromatic amines. researchgate.net

Below is a table summarizing the classification and some of the key ecotoxicological information for aromatic amines as a chemical class.

| Property | Description | Reference(s) |

| Chemical Class | Aromatic Amine | imrpress.com |

| Ecotoxicity Classification | Very toxic to aquatic life with long lasting effects | nih.gov |

| Primary Route of Environmental Contamination | Industrial discharge, degradation of other chemicals | imrpress.com |

| Commonly Used Model Organisms | Fish, Daphnia, Algae | tandfonline.com |

| Key Histopathological Target Organs | Gills, Liver, Kidney | nih.govresearchgate.net |

Advanced Analytical Chemistry for Characterizing the Chemical Compound

Chromatographic Separation and Detection Methodologies

Chromatography is a fundamental technique for the separation of EHDPP from complex sample matrices prior to its detection and quantification. Both gas and liquid chromatography are widely employed for its analysis.

Gas Chromatography (GC) and Mass Spectrometry (GC-MS) Applications

Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds like EHDPP. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both qualitative and quantitative analysis.

Detailed research findings have demonstrated the utility of GC-MS for the determination of EHDPP in various samples, including commercial products and environmental extracts. service.gov.uknih.gov For instance, a method for detecting EHDPP in leather involves solvent extraction followed by GC-MS analysis. google.com This method utilizes a DB-5MS capillary column, which is a common choice for the analysis of semi-volatile organic compounds. google.com The identity of the compound is confirmed by its retention time and the resulting mass spectrum, while quantification is achieved by comparing the intensity of a characteristic ion to that of a standard solution. google.com The purity and identity of EHDPP reference standards are also routinely confirmed using GC-MS. nih.gov Furthermore, GC has been coupled with flame ionization detection (FID) for the analysis of EHDPP in dose formulations for toxicological studies. nih.govnih.gov

| Parameter | Specification |

|---|---|

| Instrument | SHIMADZU GCMS-QP2010Plus |

| Chromatographic Column | DB-5MS |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Analysis Mode | Qualitative analysis by chromatographic retention and mass spectrum; Quantitative analysis by comparing quota ion intensity with standard solution. |

| Repeatability (RSD) | 1.24% - 1.29% for repeated analyses of the same sample. |

Liquid Chromatography (LC) Techniques (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are versatile techniques suitable for analyzing EHDPP, particularly for samples that are not amenable to GC analysis or for analyzing its less volatile metabolites. sigmaaldrich.comservice.gov.uksielc.com

Reverse-phase (RP) HPLC is a common approach for EHDPP analysis. sielc.com A specific method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry, the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid. sielc.com The scalability of this method allows for its use in both analytical quantification and preparative separation for impurity isolation. sielc.com UPLC, which uses columns with smaller particle sizes (e.g., sub-2 µm), offers faster analysis times and higher resolution, making it ideal for complex analyses such as metabolomics studies involving EHDPP. researchgate.netsielc.com

| Parameter | Specification |

|---|---|

| Column | Supelcosil LC-18, 5µm |

| Column Dimensions | 250 mm length x 4.6 mm internal diameter |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water + 0.1% Phosphoric acid |

| Gradient | 80% A to 90% A over 5 minutes |

| Flow Rate | 1.4 ml/min |

| Detector | UV at 205 nm |

HPLC systems are frequently equipped with ultraviolet-visible (UV-Vis) detectors for the quantification of analytes that contain a chromophore, such as the phenyl groups in EHDPP. A certificate of analysis for a technical grade EHDPP standard reports the use of a UV detector set at 205 nm for purity assessment via HPLC. lgcstandards.com

While fluorescence detection is a highly sensitive technique, its application in the direct quantification of EHDPP coupled with LC is not widely reported. However, fluorescence-based assays have been utilized in toxicological research to study the mechanisms of action of EHDPP, for example, in competitive binding assays to assess its affinity for specific receptors. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) and its high-resolution variants like time-of-flight (LC-MS-TOF) is a state-of-the-art approach for the analysis of EHDPP and its metabolites. researchgate.netcopernicus.org This combination offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of target compounds in complex matrices like environmental samples and biological fluids. researchgate.netnih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) is used for quantifying phosphoric acid diesters, which are degradation products of organophosphate esters. nih.gov High-resolution platforms such as UPLC-QTOF-MS are instrumental in identifying a wide range of phase-I and phase-II metabolites of EHDPP in human liver microsomes. researchgate.net Similarly, LC-Q-TOF-MS has been used to analyze EHDPP in atmospheric particle samples. copernicus.org The MassBank repository contains numerous high-resolution mass spectra for EHDPP, acquired using various LC-ESI-QTOF and LC-ESI-QFT (Quadrupole Fourier Transform) instruments, providing valuable data for its identification. massbank.eumassbank.eumassbank.jp

| Parameter | Specification |

|---|---|

| Instrument | TripleTOF 5600 SCIEX |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 363.172 [M+H]⁺ |

| Collision Energy | 40 V |

| Column | Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: Water + 0.1% Formic acid; B: Acetonitrile + 0.1% Formic acid |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elemental analysis and structural elucidation of chemical compounds. For an organophosphate ester like EHDPP, atomic spectroscopy plays a key role in quantifying its phosphorus content.

Atomic Spectroscopic Methods (ICP-MS, ICP-OES) for Elemental Analysis

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are powerful atomic spectroscopy techniques for elemental analysis. They can be used to determine the total phosphorus content in a sample, providing a way to quantify phosphorus-containing compounds like EHDPP.

GC-ICP-MS is a hybrid technique that combines the separation power of gas chromatography with the element-specific detection of ICP-MS. It is recommended for the analysis of organophosphate flame retardants, offering excellent sensitivity and selectivity for phosphorus. mdpi.com This method can achieve low limits of quantification, in the range of 2 to 4 ng/g for some organophosphates in sediment samples. nih.gov

ICP-OES is a robust and widely used technique for measuring phosphorus. nih.govfoodengprog.org It provides highly accurate and rapid quantification, with studies reporting expanded uncertainties of less than 0.1% for phosphorus measurements. nih.govnist.gov However, ICP-OES has relatively low sensitivity for phosphorus, which requires measurements at specific wavelengths in the ultraviolet region, such as 213.617 nm, to achieve sufficient response. geoscienceworld.org This technique is also susceptible to spectral interferences from other elements like iron and copper. geoscienceworld.org Despite these challenges, ICP-OES is a valuable tool for the certification of reference materials and the analysis of phosphorus in various matrices, including food and soil. nih.govfoodengprog.orgnist.gov

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.0745 mg/kg |

| Limit of Quantification (LOQ) | 0.2482 mg/kg |

| Recovery Efficiencies | 90.36% to 110.63% |

| Linearity (Correlation Coefficient) | > 0.999 |

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a substance, providing a unique "fingerprint" that is invaluable for identification and structural analysis. Techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are mainstays in the characterization of industrial chemicals such as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups within a molecule. When a sample is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. For 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, the FT-IR spectrum reveals characteristic absorptions for its constituent parts. Key expected vibrational modes include O-H stretching from the phenolic hydroxyl group, aromatic C-H and C=C stretching from the phenyl and benzotriazole (B28993) rings, and aliphatic C-H stretching from the tert-pentyl groups. FT-IR is a common method for evaluating chemical changes in polymers and identifying additives. researchgate.netgoogle.com

Raman Spectroscopy serves as a complementary technique to FT-IR. It involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. While FT-IR is sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds. For 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, Raman spectroscopy would be particularly effective for characterizing the C-C bonds within the aromatic rings and the tert-pentyl substituents. The combined use of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. indexcopernicus.comdergipark.org.tr

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement in sensitivity, enabling the detection of molecules at very low concentrations. This technique is especially useful for studying molecules adsorbed onto metal surfaces. acs.org For benzotriazole derivatives, SERS can provide insights into the molecule's orientation and interaction with the substrate. aip.orgnih.govnih.gov Studies on benzotriazole have shown that the molecule can bind to metal surfaces through the nitrogen atoms of the triazole ring. acs.orgcapes.gov.br SERS is sensitive to the local intermolecular charge transfer between the adsorbate and the metal surface, providing crucial information for understanding its stabilizing mechanisms at interfaces. nih.gov The enhancement of the Raman signal can be substantial, allowing for detailed spectral analysis even when only a sub-monolayer of the substance is present. aip.org

Electronic Spectroscopy (UV-Vis, Fluorescence) for Quantitative and Qualitative Analysis

Electronic spectroscopy involves the interaction of ultraviolet and visible light with molecules, causing transitions between electronic energy levels. It is fundamental for both qualitative and quantitative analysis of UV-absorbing compounds.

UV-Visible (UV-Vis) Spectroscopy is the primary technique used to characterize the performance of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol as a UV absorber. This compound is specifically designed to absorb harmful UV radiation and dissipate it as thermal energy, thus protecting materials from degradation. service.gov.uk Its UV-Vis spectrum shows strong absorbance across the UV-A and UV-B regions, typically between 300 and 400 nm. hunan-chem.comamazontele.com Specifically, in a chloroform (B151607) solution, it exhibits two absorption maxima at approximately 306 nm and 347 nm. hunan-chem.comamazontele.com This strong absorption profile prevents UV light from reaching the polymer matrix, preserving the material's appearance and physical integrity. hunan-chem.com The intensity of the absorption is directly proportional to its concentration, allowing for quantitative analysis using the Beer-Lambert law.

Fluorescence Spectroscopy measures the emission of light from a substance that has absorbed light energy. It is a highly sensitive technique often used for quantitative analysis. However, for a UV absorber like 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, the primary function is to undergo a rapid, radiationless de-excitation process to convert the absorbed UV energy into heat. service.gov.uk This efficient internal conversion process means that fluorescence is not a dominant de-excitation pathway, and the compound is expected to have a very low fluorescence quantum yield. This property is central to its function, as it must dissipate energy without initiating damaging photochemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol. nih.govlgcstandards.comncat.edu

¹H NMR Spectroscopy provides information on the number and types of hydrogen atoms in the molecule. For 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, the ¹H NMR spectrum would show distinct signals for:

Aromatic Protons: Signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the benzotriazole and substituted phenol (B47542) rings.

Hydroxyl Proton: A characteristic signal for the phenolic -OH group, whose chemical shift can vary depending on solvent and concentration.

Alkyl Protons: Signals in the upfield region (typically 0.5-2.0 ppm) corresponding to the methyl and methylene (B1212753) protons of the two tert-pentyl groups.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would display separate signals for each unique carbon atom, including:

Aromatic Carbons: A series of peaks in the downfield region (typically 110-160 ppm) for the carbons of the two aromatic ring systems.

Alkyl Carbons: Peaks in the upfield region corresponding to the quaternary, methylene, and methyl carbons of the tert-pentyl groups.

The precise chemical shifts and coupling patterns observed in these spectra allow for a complete and unambiguous assignment of the molecule's structure. rsc.org

Advanced Sampling Techniques (e.g., Attenuated Total Reflection - ATR)

The analysis of additives within a finished product, such as a plastic, often requires a sampling technique that is non-destructive and requires minimal preparation. Attenuated Total Reflectance (ATR) is an ideal technique for this purpose, commonly used as an accessory for FT-IR spectroscopy. mt.comthermofisher.comwikipedia.org

ATR operates on the principle of total internal reflection. wikipedia.org An infrared beam is passed through a crystal of high refractive index (such as diamond or germanium), creating an evanescent wave that extends a few micrometers beyond the crystal surface into the sample placed in firm contact with it. thermofisher.comwikipedia.org This evanescent wave is attenuated by the sample in regions of the IR spectrum where the sample absorbs energy. thermofisher.com Because the penetration depth is minimal, the technique is largely insensitive to sample thickness, making it perfect for analyzing the surface of solid polymer samples directly. mt.comthermofisher.com This method is ideal for identifying additives like 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol in polymer matrices, as it allows for rapid and direct analysis of the finished article without requiring extraction or dissolution. unl.pt

Method Validation and Quality Assurance in Chemical Analysis

Ensuring that analytical results are accurate, reliable, and fit for purpose is a cornerstone of analytical chemistry. This is achieved through rigorous method validation and a robust quality assurance program. filab.fr

Principles of Analytical Method Development and Validation

Analytical method development is the process of creating a procedure to identify and/or quantify a substance. diva-portal.org Once developed, the method must be validated to demonstrate its suitability for its intended purpose. researchgate.net International guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), provide a framework for performing validation. jordilabs.comslideshare.netgsconlinepress.com The core parameters evaluated during validation are:

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netjordilabs.com |

| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. It is often determined by analyzing a sample with a known concentration and comparing the measured result to the true value. researchgate.netjordilabs.com |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. jordilabs.com |

| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. acs.org |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.netacs.org |